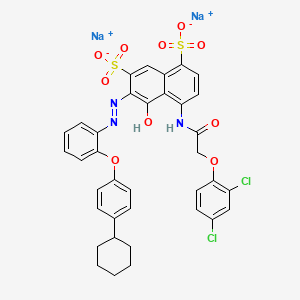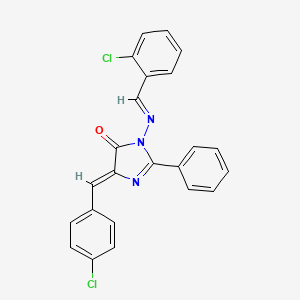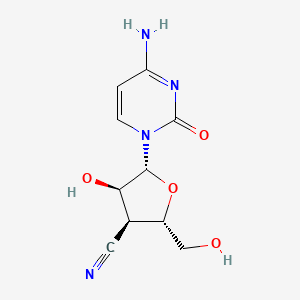
1-(2,3'-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a dichlorobenzhydryl group and a hydroxypropyl group attached to a piperazine ring, with maleate as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate typically involves the following steps:
Formation of the Dichlorobenzhydryl Intermediate: The starting material, 2,3-dichlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable amine to form the dichlorobenzhydryl intermediate.
Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.
Hydroxypropylation: The piperazine derivative is further reacted with 3-chloropropanol to introduce the hydroxypropyl group.
Formation of Maleate Salt: Finally, the compound is treated with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The dichlorobenzhydryl group can be reduced to form a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
1-(2,4’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate: Similar structure with a different substitution pattern on the benzene ring.
1-(2,3’-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine maleate: Similar structure with a shorter hydroxyalkyl chain.
Uniqueness
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate is unique due to its specific substitution pattern and the presence of both dichlorobenzhydryl and hydroxypropyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
126517-39-3 |
|---|---|
分子式 |
C24H28Cl2N2O5 |
分子量 |
495.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;3-[4-[(2-chlorophenyl)-(3-chlorophenyl)methyl]piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C20H24Cl2N2O.C4H4O4/c21-17-6-3-5-16(15-17)20(18-7-1-2-8-19(18)22)24-12-10-23(11-13-24)9-4-14-25;5-3(6)1-2-4(7)8/h1-3,5-8,15,20,25H,4,9-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
GCXTUBAQECWTLB-WLHGVMLRSA-N |
異性体SMILES |
C1CN(CCN1CCCO)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CN(CCN1CCCO)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


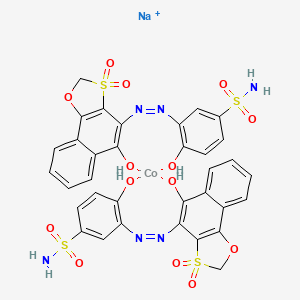
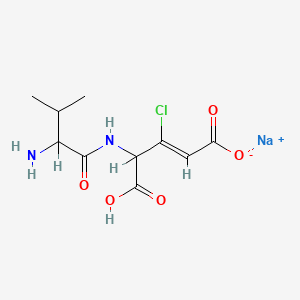
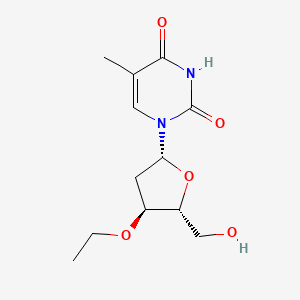

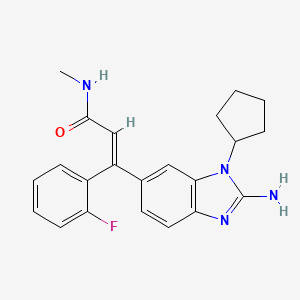
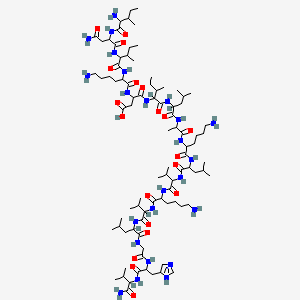
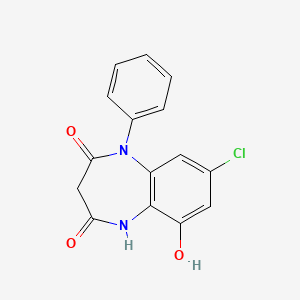
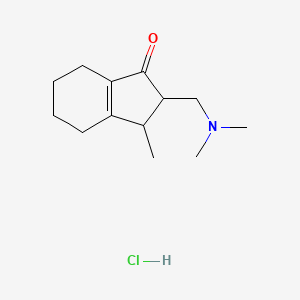
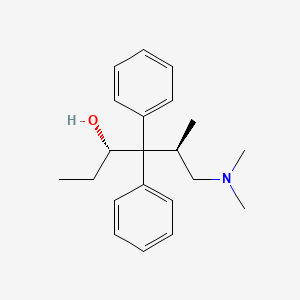

![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
